molecular formula C17H18BrNO2 B3757822 N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide

N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide

Cat. No.: B3757822
M. Wt: 348.2 g/mol
InChI Key: KOXUKGFNFLSKBS-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide typically involves the reaction of 2-bromo-4-methylphenylamine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride or borane are commonly used in anhydrous ether solvents.

Major Products Formed

    Substitution Reactions: Products include N-(2-hydroxy-4-methylphenyl)-4-phenoxybutanamide, N-(2-amino-4-methylphenyl)-4-phenoxybutanamide, and N-(2-mercapto-4-methylphenyl)-4-phenoxybutanamide.

    Oxidation Reactions: Products include N-(2-bromo-4-carboxyphenyl)-4-phenoxybutanamide and N-(2-bromo-4-formylphenyl)-4-phenoxybutanamide.

    Reduction Reactions: The major product is N-(2-bromo-4-methylphenyl)-4-phenoxybutylamine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets within cells. The bromine atom and phenoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)benzamide
  • N-(2-iodo-4-methylphenyl)-2-bromoacetamide
  • N-(2-bromo-4-methylphenyl)-4-methoxybenzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-13-9-10-16(15(18)12-13)19-17(20)8-5-11-21-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXUKGFNFLSKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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